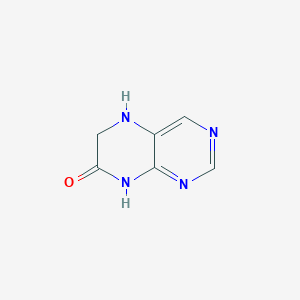

5,8-Dihydropteridin-7(6H)-one

描述

Contextualization of Pteridine (B1203161) Compounds in Academic Research

Pteridine derivatives are at the heart of numerous biological processes, serving as pigments, enzyme cofactors, and signaling molecules. globalresearchonline.netnih.gov This inherent biological relevance has cemented their status as "privileged scaffolds" in medicinal chemistry, meaning their core structure is frequently found in biologically active compounds. orientjchem.org Academic research has extensively explored pteridines for their potential in a wide array of therapeutic areas. orientjchem.org The core pteridine nucleus serves as a versatile framework for the synthesis of a diverse range of molecules with potential pharmacological activities. orientjchem.org

Historical Development and Current Research Landscape of Dihydropteridinones

The investigation of pteridines dates back to the late 19th century with their initial discovery as pigments in butterfly wings. nih.gov The subsequent elucidation of the structures of naturally occurring pteridines, such as folic acid and biopterin (B10759762), spurred further research into their synthesis and biological roles. In recent decades, the focus has increasingly shifted towards synthetic pteridine derivatives, particularly dihydropteridinones, as potent and selective inhibitors of various enzymes. mdpi-res.com A significant breakthrough in this area was the development of dihydropteridinone-based compounds as polo-like kinase 1 (PLK1) inhibitors, which have been investigated for their anticancer properties. nih.gov The current research landscape is dominated by the design and synthesis of novel dihydropteridinone derivatives as kinase inhibitors, with ongoing efforts to improve their selectivity and therapeutic profiles. chemrxiv.orgnih.govchemrxiv.org

Academic Significance of 5,8-Dihydropteridin-7(6H)-one as a Model System and Research Scaffold

While much of the published research focuses on more complex derivatives, the parent compound, this compound, holds significant academic importance as both a model system and a research scaffold. Its relatively simple and unsubstituted structure provides an ideal platform for fundamental studies of the physicochemical properties and reactivity of the dihydropteridinone ring system. For instance, computational studies on related pteridine structures help elucidate tautomeric equilibria, which is crucial for understanding their chemical behavior. acs.org

The dihydropteridinone core is electron-deficient, making all carbon atoms within the ring system susceptible to nucleophilic attack. herts.ac.uk This inherent reactivity allows for the regioselective introduction of various substituents, making this compound an excellent starting point, or scaffold, for the synthesis of more complex molecules. herts.ac.uk By systematically modifying the core structure, researchers can explore structure-activity relationships and develop compounds with tailored biological activities. This approach has been successfully employed in the development of kinase inhibitors, where modifications to the pteridinone scaffold have led to compounds with improved potency and selectivity. nih.gov

Overview of Research Methodologies in Dihydropteridine Studies

The study of this compound and its derivatives employs a wide range of modern analytical and computational techniques.

Synthesis and Purification: The synthesis of dihydropteridinones typically involves the cyclization of an appropriately substituted pyrimidine (B1678525) with a modified amino ester. globalresearchonline.net Purification of the resulting compounds is often achieved through chromatographic techniques.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of pteridines from various matrices, including biological samples. nih.govnih.govmdpi.com Due to the polar nature of these compounds, reversed-phase (RP), hydrophilic interaction (HILIC), and ion-exchange chromatography are commonly employed. mdpi.com Thin-layer chromatography (TLC) also serves as a valuable tool for the rapid separation and qualitative analysis of pteridine derivatives. colab.ws

Spectroscopic and Spectrometric Analysis:

Fluorimetry: The inherent fluorescence of many pteridine compounds allows for their highly sensitive detection, often in the femtomolar range. nih.govnih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), has become a powerful tool for the identification and quantification of pteridines, offering high sensitivity and selectivity. mdpi.comnih.govmst.edu

Vibrational Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are utilized to investigate the structural and dynamical aspects of pteridines and their interactions with biological macromolecules. cuny.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the structural elucidation of newly synthesized dihydropteridinone derivatives.

Structural and Computational Analysis:

X-ray Crystallography: This technique provides precise information about the three-dimensional atomic and molecular structure of crystalline dihydropteridinone derivatives, which is crucial for understanding their binding interactions with biological targets. nih.gov

Computational Chemistry: Quantum chemical calculations are employed to study the electronic structure, reactivity, and tautomeric equilibria of pteridine compounds, providing insights that complement experimental findings. acs.orgmdpi.com Molecular docking studies are also used to predict the binding modes of pteridine derivatives to their target proteins. ijfmr.comnih.gov

Below is a table summarizing some of the key analytical techniques used in dihydropteridine research:

| Methodology | Application | Key Advantages | Relevant Compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of pteridines in complex mixtures. nih.govnih.govmdpi.com | High resolution, sensitivity, and adaptability to various detection methods. | Neopterin, Biopterin, Xanthopterin |

| Mass Spectrometry (MS) | Identification and structural elucidation of pteridine derivatives. mdpi.comnih.govmst.edu | High sensitivity and selectivity, provides molecular weight information. | Pterin (B48896), 6-Hydroxymethylpterin |

| Fluorimetry | Highly sensitive detection and quantification of fluorescent pteridines. nih.govnih.gov | Exceptional sensitivity (femtomolar range). | Isoxanthopterin, Lumazine (B192210) |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline compounds. nih.gov | Provides precise atomic coordinates and bonding information. | Dihydropteridinone-based kinase inhibitors |

| Computational Modeling | Study of electronic structure, reactivity, and molecular interactions. acs.orgmdpi.com | Provides insights into properties that are difficult to measure experimentally. | Pteridine tautomers, enzyme-inhibitor complexes |

Structure

3D Structure

属性

CAS 编号 |

6742-34-3 |

|---|---|

分子式 |

C6H6N4O |

分子量 |

150.14 g/mol |

IUPAC 名称 |

6,8-dihydro-5H-pteridin-7-one |

InChI |

InChI=1S/C6H6N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1,3,8H,2H2,(H,7,9,10,11) |

InChI 键 |

LTHIOQAXEXGEPX-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=NC=NC=C2N1 |

规范 SMILES |

C1C(=O)NC2=NC=NC=C2N1 |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 5,8 Dihydropteridin 7 6h One

De Novo Synthetic Pathways for the 5,8-Dihydropteridin-7(6H)-one Core

The de novo synthesis of the this compound ring system fundamentally involves the construction of the bicyclic pteridine (B1203161) structure from acyclic or simpler cyclic precursors. These methods offer flexibility in introducing a variety of substituents onto the core structure.

Condensation Reactions in Dihydropteridinone Synthesis

Condensation reactions are a cornerstone in the synthesis of pteridine derivatives. wikipedia.orgebsco.comlibretexts.org These reactions typically involve the formation of a larger molecule from two smaller molecules with the concurrent elimination of a small molecule, such as water. wikipedia.orglibretexts.org In the context of dihydropteridinone synthesis, a crucial step is often the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound or its equivalent. nih.govnih.gov

A widely utilized method is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like a dialdehyde, ketoaldehyde, or diketone. nih.govnih.gov The regioselectivity of this reaction is a key consideration, as unsymmetrical dicarbonyl compounds can lead to the formation of isomeric products. nih.govnih.gov Generally, the more nucleophilic amino group at the C5 position of the pyrimidine attacks the more electrophilic carbonyl group of the dicarbonyl compound. nih.gov

Another important condensation strategy is the Polonovski–Boon cyclization, which provides a regiospecific route to semi-reduced dihydropterin derivatives. nih.gov This method involves the reaction of a pyrimidine derivative where a chlorinated carbon is activated by a strongly electron-withdrawing nitroso group, facilitating nucleophilic attack by an amine to form the pyrazine (B50134) ring. nih.gov

Cyclization Strategies for Pteridine Ring Formation

The formation of the pteridine ring system is the defining step in these synthetic pathways. Various cyclization strategies have been developed to efficiently construct this bicyclic core.

One common approach involves the intramolecular cyclization of a suitably substituted pyrimidine precursor. For instance, the reduction of a nitro group on a pyrimidine to an amino group can be followed by an intramolecular cyclization to form the pteridine ring. herts.ac.ukacs.org Microwave-assisted cyclization has been shown to be an effective technique for accelerating this process. acs.orgacs.orgnih.gov

Another strategy involves a tandem SNAr-amidation cyclization reaction. For example, the reaction between a 4-chloropyrimidin-5-amine and an amino acid can lead to the formation of a dihydropteridinone. This one-pot procedure has been optimized using Design of Experiments (DoE) to improve reaction conversion and reduce reaction times while maintaining high optical purity. researchgate.net

Solid-phase synthesis has also been employed for the preparation of dihydropteridinone libraries. mdpi.comacs.orgnih.gov This approach typically involves attaching a pyrimidine derivative to a solid support, followed by sequential reactions to build the pteridine ring, and finally, cleavage from the resin to yield the desired product. mdpi.comnih.govnih.gov

Stereoselective Approaches to Chiral Dihydropteridinones

The synthesis of chiral dihydropteridinones is of particular interest due to the stereospecific nature of many biological interactions. Stereoselective synthesis aims to produce a single stereoisomer preferentially. egrassbcollege.ac.in

One approach to achieving stereoselectivity is through the use of chiral starting materials, such as amino acids. acs.orgresearchgate.net The inherent chirality of the amino acid can direct the stereochemical outcome of the cyclization reaction, leading to the formation of enantiomerically enriched dihydropteridinones. researchgate.net For example, the use of (S)-N-methylalanine in a tandem SNAr-amidation cyclization reaction has been shown to produce the corresponding (S)-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one with high optical purity. researchgate.net

Organocatalysis represents another powerful tool for stereoselective synthesis. metu.edu.tr Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions, such as Michael additions, in domino reactions that lead to the formation of chiral heterocyclic compounds. metu.edu.tr While specific applications to this compound are still emerging, the principles of organocatalytic asymmetric synthesis are highly applicable. rsc.orgrsc.orgbeilstein-journals.org

Precursor-Based Synthesis and Functionalization of this compound Analogs

The synthesis of analogs of this compound often starts from pre-formed pyrimidine or pteridine cores, which are then further modified. This approach allows for the introduction of a wide range of functional groups at specific positions of the heterocyclic system.

Utility of Pyrimidine Intermediates in Dihydropteridinone Synthesis

Substituted pyrimidines are versatile and widely used intermediates in the synthesis of dihydropteridinones. nih.govnih.gov Starting with a pyrimidine allows for greater flexibility in the introduction of various functional groups. nih.gov

A key starting material is 4,6-dichloro-5-nitropyrimidine (B16160). acs.orgacs.orgnih.govnih.govresearchgate.net The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the sequential introduction of different substituents. For example, reaction with an amino acid followed by a secondary amine can be used to build up the necessary precursors for cyclization. acs.orgacs.orgnih.gov The nitro group can then be reduced to an amine, which subsequently undergoes cyclization to form the dihydropteridinone core. acs.orgacs.orgnih.gov

Another important pyrimidine intermediate is 5,6-diaminopyrimidine. nih.govnih.govorientjchem.org As mentioned earlier, this class of compounds is central to the Gabriel-Isay synthesis for constructing the pteridine ring system through condensation with 1,2-dicarbonyl compounds. nih.govnih.gov

Introduction of Substituents at Specific Ring Positions

The functionalization of the this compound core at specific ring positions is crucial for modulating the biological activity of the resulting analogs.

Substitution at C2 and C4: The C2 and C4 positions of the pteridine ring, originating from the pyrimidine precursor, are common sites for modification. For instance, starting with 4,6-dichloropyrimidines allows for the introduction of various amino or alkoxy groups at these positions through nucleophilic substitution reactions. mdpi.comacs.orgnih.gov

Substitution at N5 and N8: The nitrogen atoms at positions 5 and 8 can also be functionalized. N-alkylation can be achieved by reacting the dihydropteridinone with alkyl halides. acs.orgacs.orgnih.gov For example, N-benzylation has been reported. mdpi.comacs.org

Substitution at C6 and C7: The C6 and C7 positions, which are part of the pyrazine ring, can be substituted by choosing the appropriate 1,2-dicarbonyl compound in condensation reactions. nih.govnih.gov For example, using an α-keto ester in a cyclocondensation with a 4,5-diaminopyrimidine (B145471) can introduce a substituent at the C7 position. Radical substitution reactions can also be a feature for introducing substituents at C6 and C7. herts.ac.uk

Below is a table summarizing some synthesized 7,8-dihydropteridin-6(5H)-one derivatives and their reported yields.

| Compound | Substituents | Yield (%) |

| 1a | 7-isopropyl-4-(propylamino) | 87 nih.gov |

| 1c | 4-(diethylamino)-7-isopropyl | 74 mdpi.comnih.gov |

| 1f | 4-(cyclooctylamino)-7-isopropyl | 91 mdpi.com |

| 1i | 7-benzyl-4-(propylamino) | 89 nih.gov |

| 1l | 7-benzyl-4-(benzylamino) | 80 mdpi.com |

| 1o | 7-benzyl-4-(piperidin-1-yl) | 89 mdpi.com |

| 1p | 7-benzyl-4-morpholino | 70 mdpi.com |

Regioselective Synthesis of Isomeric Dihydropteridinones

The regioselective synthesis of dihydropteridinones is crucial as the biological activity of these compounds can be highly dependent on the substitution pattern of the heterocyclic core. Control over the formation of specific isomers, such as this compound versus other possible isomers like 6,7-dihydropteridin-8(5H)-one, is a key challenge in their synthesis.

A common strategy for achieving regioselectivity involves the use of appropriately substituted pyrimidine precursors. For instance, the synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones can be achieved through a combined solution-phase and solid-phase approach where the initial solution-phase synthesis yields two pyrimidine regioisomers that can be separated by chromatography. researchgate.net The desired regioisomer is then carried forward to construct the final dihydropteridinone scaffold. researchgate.net

One-pot tandem reactions have also been developed to produce specific regioisomers with high efficiency. An example is the tandem SNAr-amidation cyclization reaction between a 4-chloropyrimidin-5-amine and an amino acid to form a 7,8-disubstituted-7,8-dihydropteridin-6(5H)-one. rsc.org Optimization of reaction parameters such as temperature, base, and solvent can significantly improve the yield and purity of the desired regioisomer. rsc.org

The pH of the reaction medium can also play a critical role in directing the regioselectivity of the cyclization step. Although demonstrated in a related pyrrolo[1,2-a]pyrimidine (B7980946) system, the principle of pH-dependent ring closure suggests that by carefully controlling the reaction conditions, it is possible to favor the formation of one regioisomeric dihydropteridinone over another. researchgate.net

An example of a specific regioselective synthesis is that of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, which is prepared from methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate through reduction of the nitro group followed by cyclization. chemicalbook.com

| Precursor | Reaction Conditions | Product Regioisomer | Reference |

| 4-Chloropyrimidin-5-amine and (S)-N-methylalanine | Tandem SNAr-amidation cyclization | (S)-7,8-Dimethyl-7,8-dihydropteridin-6(5H)-one | rsc.org |

| Methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate | Iron powder, acetic acid | 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one | chemicalbook.com |

| Separated pyrimidine regioisomers | Solid-phase synthesis | Substituted 2-amino-7,8-dihydropteridin-6(5H)-ones | researchgate.net |

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical synthesis to produce complex molecules like this compound derivatives. Enzymes can be employed for specific transformations, such as reductions, oxidations, and the introduction of functional groups for labeling.

Enzyme-Mediated Transformations for this compound Derivatives

Enzymes can be utilized to perform highly selective modifications on the dihydropteridinone scaffold. While specific enzyme-mediated transformations for this compound are still an emerging area of research, principles from chemoenzymatic synthesis of other heterocyclic compounds can be applied. For instance, lipases have been used for the enantioselective acetylation of precursors in the synthesis of tetrahydropyran (B127337) derivatives, a strategy that could potentially be adapted for the resolution of chiral dihydropteridinones. nih.gov

The synthesis of complex natural products often employs chemoenzymatic strategies. For example, a chemoenzymatic process was developed for the synthesis of dihydroartemisinic aldehyde, a key intermediate in the production of the antimalarial drug artemisinin, by utilizing a sesquiterpene synthase with an engineered substrate. nih.gov This highlights the potential of using engineered enzymes to create novel dihydropteridinone derivatives.

Biocatalytic Reduction and Oxidation Processes

The pteridine ring system can undergo biocatalytic reduction and oxidation reactions, which are crucial for the biological activity of many pterin-dependent enzymes. Pteridine reductase (PTR1) is a key enzyme found in some protozoan parasites that catalyzes the NADPH-dependent reduction of various pterins, including biopterin (B10759762) and folate, to their dihydro and tetrahydro forms. researchgate.netacs.orgnih.gov This enzyme provides a bypass for dihydrofolate reductase (DHFR) inhibition, making it a target for drug development. acs.org The ability of PTR1 to reduce a broad range of pteridine substrates suggests its potential utility in the biocatalytic reduction of synthetic dihydropteridinone precursors. researchgate.netnih.gov

The redox chemistry of pterins is complex, with various oxidized and reduced forms having different biological roles and chemical stabilities. mdpi.com While specific biocatalytic oxidation of this compound has not been extensively reported, oxidoreductases are known to catalyze a wide range of oxidation reactions, including the hydroxylation of C-H bonds and the oxidation of alcohols to carbonyls. nih.gov These enzymatic reactions could potentially be applied to introduce new functional groups onto the dihydropteridinone core.

| Enzyme/Enzyme Class | Transformation | Substrate/Product Type | Relevance to Dihydropteridinones | Reference |

| Pteridine Reductase (PTR1) | Reduction | Pterins to Dihydropterins and Tetrahydropterins | Potential for reducing pteridinone precursors | researchgate.netacs.orgnih.gov |

| Oxidoreductases | Oxidation | Alcohols to Carbonyls, C-H Hydroxylation | Potential for functionalizing the dihydropteridinone scaffold | nih.gov |

| Lipases | Enantioselective acetylation | Chiral alcohols | Potential for resolving chiral dihydropteridinone derivatives | nih.gov |

Enzymatic Derivatization for Labeling and Probe Synthesis

Enzymatic methods offer a powerful tool for the site-specific labeling of biomolecules, and these principles can be extended to the derivatization of small molecules like this compound for the synthesis of probes. Enzymes such as transglutaminases, sortases, and ligases are used to conjugate labels to proteins and peptides with high specificity. nih.gov

While direct enzymatic labeling of dihydropteridinones is not yet a common practice, a chemoenzymatic approach can be envisioned. A dihydropteridinone derivative could be synthesized with a handle that is a substrate for a specific enzyme. For example, a peptide tag could be incorporated, which can then be recognized and labeled by an enzyme like a sortase or a ligase. nih.gov Another strategy involves the incorporation of bioorthogonal functional groups that can be selectively modified in a subsequent chemical step. Enzymes can be used to install these functionalities, which can then be used for click chemistry or other bioorthogonal reactions to attach probes or labels.

Solid-Phase and Combinatorial Synthetic Approaches

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of dihydropteridinone derivatives, facilitating structure-activity relationship (SAR) studies.

Polymer-Supported Synthesis of Dihydropteridinones

The polymer-supported synthesis of dihydropteridinones typically involves anchoring a starting material to a solid support, followed by a series of chemical transformations to build the heterocyclic ring system. A versatile and commonly used building block for this approach is 4,6-dichloro-5-nitropyrimidine. mdpi.com

The general synthetic route on a solid support involves the sequential displacement of the two chlorine atoms of the pyrimidine core with different amines. This is followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the dihydropteridinone ring. The final product is then cleaved from the solid support. This methodology allows for the introduction of diversity at multiple positions of the dihydropteridinone scaffold by using a variety of amines in the initial displacement steps. mdpi.com

| Solid Support | Key Building Block | General Steps | Product Class | Reference |

| Polymer resin (e.g., Argogel) | 4,6-Dichloro-5-nitropyrimidine | 1. Sequential amine displacement 2. Nitro group reduction 3. Intramolecular cyclization 4. Cleavage from support | Substituted Dihydropteridinones | researchgate.netmdpi.com |

Parallel Synthesis and Library Generation for Research Exploration

The exploration of the chemical space surrounding the this compound core is crucial for identifying novel bioactive agents and for conducting comprehensive structure-activity relationship (SAR) studies. nih.gov Parallel synthesis and the generation of compound libraries have emerged as powerful strategies to efficiently produce a multitude of derivatives for biological screening and optimization of pharmacokinetic properties. nih.govresearchgate.net

A prominent and effective approach for the library generation of dihydropteridinone analogs involves a combination of solution-phase and solid-phase synthesis techniques. researchgate.net This methodology allows for the rapid construction of a diverse set of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones. researchgate.net A key building block in this synthetic strategy is 4,6-dichloro-5-nitropyrimidine. nih.gov The solid-phase synthesis typically commences with the acylation of a resin, such as Wang resin, with an amino acid. nih.gov Following the removal of the protecting group, a nucleophilic reaction with 4,6-dichloro-5-nitropyrimidine is carried out. nih.gov The resulting intermediate is then reacted with a variety of amines to introduce diversity at this position. nih.gov The subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the desired dihydropteridinone scaffold. herts.ac.uk This solid-phase approach is highly amenable to parallel synthesis, enabling the simultaneous creation of numerous analogs by using a diverse set of amino acids and amines in the synthetic sequence. nih.gov

The generation of focused libraries of related pteridine scaffolds, such as 5,8-dihydropteridine-6,7-diones, has also been successfully employed to explore their biological potential. nih.govresearchgate.net In these studies, a collection of derivatives is synthesized and evaluated for specific activities, with the structure-activity relationship data guiding the design of subsequent generations of compounds. nih.govresearchgate.net The pteridine core is considered a privileged scaffold in medicinal chemistry, making it an attractive framework for the development of compound libraries. biosolveit.de

The following table provides a representative selection of 7,8-dihydropteridin-6(5H)-one derivatives that have been synthesized using parallel synthesis methodologies, showcasing the structural diversity that can be achieved.

Table 1: Examples of Synthesized 7,8-Dihydropteridin-6(5H)-one Derivatives

| Compound ID | R1 | R2 | Yield (%) | Reference |

|---|---|---|---|---|

| 1e | Isopropyl | Cyclohexylamino | 66 | nih.gov |

| 1i | Benzyl | Propylamino | 89 | mdpi.com |

| 1j | Benzyl | Hexylamino | 76 | nih.govmdpi.com |

| 1k | Benzyl | Diethylamino | 91 | mdpi.com |

| 1o | Benzyl | Piperidin-1-yl | 89 | mdpi.com |

| 1p | Benzyl | Morpholino | 70 | mdpi.com |

The ability to generate such libraries in an efficient manner is a significant advantage for medicinal chemistry programs, as it accelerates the discovery of compounds with desired biological profiles. nih.gov

Chemoenzymatic Transformations

While the chemical synthesis of this compound and its derivatives is well-established, the integration of enzymatic transformations offers a promising avenue for more selective and efficient synthetic routes. chemrxiv.orgbiorxiv.org Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This approach can be particularly advantageous for introducing chirality or performing specific functional group manipulations that are challenging to achieve with conventional chemical methods. nih.govrsc.org

Currently, specific chemoenzymatic routes for the synthesis of this compound are not extensively documented in the literature. However, based on the principles of chemoenzymatic synthesis, several potential applications can be envisioned for the construction and modification of this pteridinone scaffold.

One potential application is the enzymatic reduction of a precursor molecule. For instance, an enzyme could be employed for the stereoselective reduction of a prochiral ketone or imine intermediate, leading to the formation of a chiral center at a specific position on the pteridinone ring system. This would be a powerful method for accessing enantiomerically pure derivatives, which is often crucial for biological activity.

Another possibility lies in the use of enzymes for the selective functionalization of the pteridinone core. Hydrolases could be used for the regioselective deprotection of protecting groups, or for the hydrolysis of ester or amide functionalities to introduce carboxylic acid or amine groups. Conversely, ligases could be utilized for the formation of specific bonds, such as amide or ester linkages, under mild conditions.

Furthermore, oxidoreductases could be employed for the selective oxidation of specific positions on the pteridine ring or its substituents. This could provide access to hydroxylated or other oxidized derivatives that may exhibit unique biological properties. The use of enzymes in this context could circumvent the need for complex protection and deprotection strategies often required in traditional chemical synthesis. researchgate.net

The development of chemoenzymatic strategies for the synthesis of this compound and its analogs would represent a significant advancement, offering more sustainable and efficient routes to these important heterocyclic compounds. biorxiv.org

Advanced Structural Elucidation and Conformational Analysis of 5,8 Dihydropteridin 7 6h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex heterocyclic molecules like 5,8-Dihydropteridin-7(6H)-one in solution. Through various NMR experiments, it is possible to map the precise connectivity of atoms and probe the molecule's three-dimensional structure and dynamic behavior.

Pteridines are known to exist as a mixture of tautomers in solution, and their relative populations can be influenced by factors such as solvent and pH. wikipedia.org For this compound, several tautomeric forms are possible, arising from the migration of protons between nitrogen and oxygen atoms. The principal tautomer is the 7-keto form, but it exists in a dynamic equilibrium with other isomers, such as the enol tautomer, 2-amino-pteridin-4,7-diol.

Computational studies have explored the relative stabilities of various dihydropteridine tautomers. rsc.org Quantum chemical calculations indicate that while other isomers like the 7,8-dihydro and 5,6-dihydro forms can be thermodynamically more stable under certain conditions, the 5,8-dihydropteridine is a kinetically favored product in some electrochemical reactions. researchgate.netosti.gov The equilibrium between these forms can be studied using ¹H and ¹⁵N NMR, as the chemical shifts of the ring protons and nitrogens are highly sensitive to changes in the electronic structure and hybridization state accompanying tautomerization. acs.org For instance, the chemical shift of the N5 and N8 nitrogen atoms would differ significantly between the protonated and unprotonated states, allowing for the characterization of the dominant species in solution.

The dihydropyrazine (B8608421) ring of this compound is not planar and can adopt several conformations. The two primary conformations are typically boat and skew-boat forms. The specific conformational preference is determined by minimizing steric interactions between substituents and ring atoms. ethz.chchemrxiv.org

¹H NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can be used to determine the geometry of the dihydropyrazine ring. researchgate.net For example, the coupling constants between H6 and the protons on C7 would provide information about the dihedral angles, which are characteristic of a specific ring pucker. NOE experiments can reveal through-space proximities between protons, such as those between the C6 proton and protons on the pyrimidine (B1678525) ring, further constraining the conformational model. researchgate.net Computational modeling, often used in conjunction with experimental NMR data, helps to calculate the energies of different conformers, suggesting that the molecule likely exists in a dynamic equilibrium between several low-energy states. ethz.ch

To overcome challenges in signal assignment and to probe specific mechanistic questions, isotopic labeling is a powerful strategy. nih.govsigmaaldrich.com Uniform or selective incorporation of ¹³C and ¹⁵N isotopes enhances NMR sensitivity and enables the use of heteronuclear correlation experiments (e.g., HSQC, HMBC), which are crucial for assigning the carbon and nitrogen resonances. nih.gov

For studying enzymatic or chemical reactions involving this compound, specific labeling can trace the fate of atoms. For example, synthesizing the compound with a ¹³C-labeled carbonyl group at the C7 position would allow for the unambiguous monitoring of reactions involving this site. Similarly, ¹⁵N labeling at specific positions (e.g., N5 or N8) can be used to study protonation events and hydride transfer mechanisms, which are central to the chemistry of many pteridine (B1203161) cofactors. acs.orgresearchgate.net Deuterium (B1214612) (²H) labeling is also employed to simplify complex ¹H NMR spectra and to study kinetic isotope effects. unl.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges in ppm relative to a standard reference. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~158.0 |

| C4 | - | ~162.0 |

| C4a | - | ~115.0 |

| C6 | ~4.2 | ~55.0 |

| C7 | - | ~170.0 (C=O) |

| C8a | - | ~148.0 |

| N1-H | ~10.5 | - |

| N3-H | ~11.0 | - |

| N5-H | ~7.5 | - |

| N8-H | ~8.0 | - |

Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Characterization

Mass spectrometry (MS) is a cornerstone analytical technique that provides information on the molecular weight and elemental composition of a molecule and its fragments. It is particularly valuable for confirming the identity of reaction products and characterizing fragmentation pathways. nih.govnih.gov

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.comjeolusa.com This accuracy allows for the confident determination of the elemental formula of the parent ion. For this compound (C₆H₇N₅O), HRMS can easily distinguish it from other isobaric compounds that may have the same nominal mass but a different elemental composition. The precise mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) serves as a critical first step in its definitive identification in complex mixtures or as a product of a chemical synthesis. researchgate.net

Tandem mass spectrometry (MS/MS) is used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govunt.edu The fragmentation pattern is like a molecular fingerprint that provides direct evidence for the molecule's structure. uakron.edu

In an MS/MS experiment, the protonated molecule of this compound would be isolated and subjected to collision-induced dissociation (CID). unt.edu The resulting fragmentation would likely involve characteristic losses from the pteridine ring system. Plausible fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO) from the keto group, ammonia (B1221849) (NH₃) from the amino group, or cleavage of the dihydropyrazine ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the core structure and the position of substituents in derivatized analogs. uni-jena.de

Table 2: Hypothetical Tandem MS (MS/MS) Fragmentation of this compound Based on a precursor ion [M+H]⁺ with m/z 166.0723, corresponding to the molecular formula C₆H₈N₅O⁺.

| Fragment m/z | Proposed Loss | Proposed Fragment Formula |

|---|---|---|

| 149.0458 | NH₃ | C₆H₅N₄O⁺ |

| 138.0771 | CO | C₅H₈N₅⁺ |

| 121.0505 | CO + NH₃ | C₅H₅N₄⁺ |

Application in Reaction Monitoring and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time and for the detection of transient intermediates. conductscience.comosf.io In the synthesis of substituted 5,8-dihydropteridin-7(6H)-ones, NMR is instrumental in tracking the progress of the reaction and confirming the formation of the desired product. For instance, in the synthesis of (S)-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one, a tandem SNAr-amidation cyclization reaction was optimized using Design of Experiments (DoE), where NMR analysis was key to determining the conversion rates and purity of the product. rsc.org

A typical approach involves monitoring the characteristic chemical shifts of the protons and carbons in the pteridine ring system. While specific NMR data for the unsubstituted this compound is not extensively published, data for its derivatives provide valuable insights. For example, in a series of 7-substituted-4-amino-7,8-dihydropteridin-6(5H)-ones, the chemical shifts of the protons on the dihydropyrazine ring and the substituent groups are diagnostic for the structure. mdpi.com

Advanced Spectroscopic Techniques for Electronic Structure and Redox State Investigations

Circular Dichroism for Chiral Dihydropteridinone Characterization

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical elucidation of chiral molecules, including derivatives of this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. d-nb.infocreative-biostructure.com The resulting CD spectrum, which plots the difference in absorption (Δε) or ellipticity ([θ]) as a function of wavelength, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For chiral this compound derivatives, which possess a chiral center typically at the C6 position, CD spectroscopy can be instrumental in assigning the absolute configuration (R or S). The analysis involves comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum mechanical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A good correlation between the experimental and calculated spectra for a specific enantiomer allows for a reliable assignment of its absolute configuration. nih.govresearchgate.net

The chromophoric system of the dihydropteridinone core, which includes the unsaturated pyrimidine ring and the carbonyl group, gives rise to characteristic electronic transitions in the UV-Vis region. These transitions become CD-active in a chiral environment. The sign and intensity of the observed Cotton effects in the CD spectrum are directly related to the spatial orientation of these chromophores and the substituents at the chiral center.

Research on related chiral pteridine compounds has demonstrated the utility of CD spectroscopy in determining stereochemistry. For instance, studies on tetrahydropterins have successfully correlated the sign of the Cotton effect to the configuration at the C6 position. While specific experimental CD data for this compound is not extensively available in the public domain, the established methodologies for other chiral heterocyclic systems are directly applicable.

A typical research workflow for characterizing a new chiral dihydropteridinone using CD would involve:

Synthesis and Separation: Synthesis of the racemic dihydropteridinone followed by chiral separation (e.g., via chiral HPLC) to isolate the individual enantiomers. sioc-journal.cn

Experimental Measurement: Recording the CD and UV-Vis absorption spectra for each enantiomer in a suitable solvent. creative-biostructure.com

Conformational Analysis: Performing a computational conformational search to identify the most stable low-energy conformers of the molecule. plos.org

TDDFT Calculations: Calculating the theoretical CD spectra for each stable conformer of a chosen absolute configuration (e.g., the R-enantiomer). nih.gov

Spectral Comparison: Boltzmann-averaging the calculated spectra based on the relative energies of the conformers and comparing the resulting theoretical spectrum with the experimental spectrum. A match in the sign and shape of the CD curves provides strong evidence for the absolute configuration of the measured enantiomer. nih.gov

The following interactive table presents hypothetical CD spectral data for a pair of enantiomeric 6-substituted 5,8-dihydropteridin-7(6H)-ones. This data illustrates the expected mirror-image relationship between the CD spectra of the (R)- and (S)-enantiomers.

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect Sign |

| (R)-6-methyl-5,8-dihydropteridin-7(6H)-one | 235 | +15,000 | Positive |

| 270 | -8,000 | Negative | |

| 310 | +5,000 | Positive | |

| (S)-6-methyl-5,8-dihydropteridin-7(6H)-one | 235 | -15,000 | Negative |

| 270 | +8,000 | Positive | |

| 310 | -5,000 | Negative |

This illustrative data demonstrates that the enantiomers exhibit CD spectra that are equal in magnitude but opposite in sign, a fundamental principle of chiroptical spectroscopy for enantiomeric pairs. wiley.com The specific wavelengths and intensities of the Cotton effects would be determined by the exact substitution pattern and the conformational preferences of the dihydropteridinone ring.

Biochemical Roles and Enzymatic Transformations Involving Dihydropteridinones

Participation in Pterin (B48896) and Folate Biosynthesis Pathways

The pteridine (B1203161) ring system is a fundamental component of a variety of biologically active molecules. wikipedia.org Folates, for instance, are pterins that play a vital role in numerous group transfer reactions, including the synthesis of amino acids and nucleic acids. wikipedia.org

Pteridine derivatives are key intermediates in the de novo biosynthesis of dihydrofolic acid in many microorganisms. wikipedia.org For example, 7,8-dihydroneopterin (B1664191) is an intermediate in the folate biosynthesis pathway and is converted to 6-hydroxymethyl-7,8-dihydropteridine. ecmdb.ca In some organisms, the reduction of oxidized pterins is a necessary step for their incorporation into folates. nih.gov

The stability and reactivity of dihydropterins make them useful synthetic intermediates. herts.ac.uk The fully reduced 5,6,7,8-tetrahydropterins are the bioactive forms, and their oxidation state is crucial for their function. wikipedia.orgnih.gov

The enzymatic conversion of pteridine derivatives is a tightly regulated process. In many bacteria and lower eukaryotes, dihydroneopterin aldolase (B8822740) catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropteridine and glycolaldehyde, a key step in folate synthesis. researchgate.netebi.ac.uk In some bacteria, this conversion can also be catalyzed by a 6-pyruvoyltetrahydropterin synthase (PTPS) paralog. researchgate.net

The reduction of dihydropterins to their tetrahydro forms is another critical enzymatic step. nih.gov For example, dihydropteridine reductase (DHPR) catalyzes the reduction of quinonoid dihydrobiopterin to tetrahydrobiopterin (B1682763), which is an essential cofactor for several aromatic amino acid hydroxylases. wikipedia.orgresearchgate.net

| Enzyme | Substrate(s) | Product(s) | Organism/System | Reference |

| Dihydroneopterin aldolase | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropteridine, Glycolaldehyde | Bacteria, Lower Eukaryotes | researchgate.netebi.ac.uk |

| 6-Pyruvoyltetrahydropterin synthase (PTPS) paralog | 7,8-Dihydroneopterin triphosphate | 6-Hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate | Some Bacteria | researchgate.net |

| Dihydropteridine reductase (DHPR) | Quinonoid dihydrobiopterin, NAD(P)H | Tetrahydrobiopterin, NAD(P)+ | Mammals, Bacteria | wikipedia.orgresearchgate.net |

Enzymatic Interactions and Mechanistic Studies with Pteridine Reductases

Dihydropteridine reductases (DHPRs) are a family of oxidoreductases that catalyze the reduction of dihydropteridines. wikipedia.org These enzymes are crucial for the regeneration of tetrahydrobiopterin, a vital cofactor. researchgate.net

DHPRs exhibit specificity for their pteridine substrates. For instance, dihydropteridine reductase from Thermus thermophilus shows activity with quinonoid 6,7-dimethyl-7,8-dihydropterine but not with 6-biopterin (B1667280) or DL-6-methyl-7,8-dihydropterine. nih.gov The kinetic parameters of DHPR have been determined for various substrates. For example, with (6R)-7,8-dihydro(6H)biopterin, the Km is 1.3 µM and kcat is 22.8 s⁻¹, while for the (6S) isomer, the Km is 13.5 µM and kcat is 51.6 s⁻¹. ebi.ac.uk The kinetic parameters are also influenced by temperature, with both Km and kcat increasing with rising temperatures. nih.gov

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | Reference |

| Quinonoid 6,7-dimethyl-7,8-dihydropterine | Thermus thermophilus | - | - | nih.gov |

| (6R)-7,8-dihydro(6H)biopterin | - | 1.3 | 22.8 | ebi.ac.uk |

| (6S)-7,8-dihydro(6H)biopterin | - | 13.5 | 51.6 | ebi.ac.uk |

| (6RS)-7,8-dihydro(6H)neopterin | - | 19.2 | 116 | ebi.ac.uk |

| Quinonoid 6-hydroxy-7,8-dihydro(6H)pterin | - | 16.3 | 22.5 | ebi.ac.uk |

| Quinonoid 6,6-dimethyldihydropterin (B8599879) | - | 400 | - | ebi.ac.uk |

The study of dihydropteridine reductase has provided insights into hydride transfer mechanisms in redox enzymes. The reduction of the quinonoid dihydropterin is believed to involve a hydride transfer from NAD(P)H. The mechanism is thought to be an ordered bi-bi reaction, where the rate-determining step is an isomerization of the ternary complex. nih.gov In dihydrofolate reductase, a related enzyme, protonation at the N-5 position of the pteridine ring by an aspartic acid residue activates the molecule for hydride transfer from NADPH. Computational studies have also been employed to investigate the ability of pteridine derivatives to act as hydride donors. researchgate.netosti.gov

The three-dimensional structures of dihydropteridine reductases from various sources have been determined, providing a basis for understanding enzyme-ligand interactions. nih.govrcsb.orgmdpi.com Rat liver DHPR is an α/β protein with a Rossmann-type fold for NADH binding. nih.gov The enzyme exists as a dimer, with dimerization mediated by a four-helix bundle. nih.gov The crystal structure of DHPR from Dictyostelium discoideum has also been solved, revealing significant structural differences around the coenzyme binding site compared to mammalian DHPRs. rcsb.org Mutations in the DHPR gene can lead to dihydropteridine reductase deficiency, and understanding the structural implications of these mutations is crucial. nih.gov For example, the Y150C mutation has been shown to result in an intermediate phenotype. nih.gov Docking simulations have been used to probe the binding of substrates to the active site. cuny.edu

Interactions with Other Pteridine-Dependent Enzymes

The functionality of 5,8-Dihydropteridin-7(6H)-one and its related compounds is deeply intertwined with a network of enzymes that utilize pteridine cofactors. These interactions are crucial for various metabolic pathways, including the biosynthesis of folates and neurotransmitters.

Involvement with Dihydroneopterin Aldolase and Epimerases

Dihydroneopterin aldolase (DHNA) is a key enzyme in the folate biosynthesis pathway, primarily found in microorganisms and plants. wikipedia.orgnih.gov It catalyzes the conversion of 7,8-dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin (HP) and glycolaldehyde. wikipedia.orgebi.ac.ukqmul.ac.uk This reaction is an essential step for organisms that must synthesize folates de novo. nih.gov

The catalytic mechanism of DHNA involves an aldol (B89426) cleavage of the substrate, 7,8-dihydroneopterin. ebi.ac.uk While DHNA's primary substrate is the 7,8-dihydro isomer, its active site accommodates the pteridine ring structure. Research into DHNA from various sources, such as Staphylococcus aureus and Escherichia coli, has identified conserved active site residues (Glutamate, Tyrosine, and Lysine) that are crucial for substrate binding and catalysis. nih.govresearchgate.net Some DHNA enzymes also exhibit epimerase activity, converting 7,8-dihydroneopterin to its epimer, 7,8-dihydromonapterin. nih.govqmul.ac.uk

Direct enzymatic studies detailing the interaction of this compound as a substrate or inhibitor for dihydroneopterin aldolase are not extensively documented in the primary literature. The enzyme's known function centers on the C-C bond cleavage in the side chain of 7,8-dihydroneopterin, a structurally distinct isomer. ebi.ac.ukqmul.ac.uk

Role in Reactions Catalyzed by Sepiapterin (B94604) Reductase

Sepiapterin reductase (SPR) is a critical enzyme in the final steps of the de novo synthesis and salvage pathways of tetrahydrobiopterin (BH4). nih.govmdpi.com BH4 is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.govnih.gov SPR primarily catalyzes the NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin. mdpi.comhmdb.ca It can also further reduce other carbonyl-containing pteridines. nih.gov

A deficiency in SPR in humans leads to a rare metabolic disorder characterized by a lack of BH4 in the brain, resulting in severe neurological symptoms like dystonia. hmdb.canp-mrd.orgsmpdb.ca The enzyme is part of a complex system with some redundant pathways, meaning that other enzymes like aldoketoreductases and carbonyl reductases can perform similar reactions, but SPR is crucial in specific tissues like the brain. nih.gov

The direct role of this compound in reactions catalyzed by sepiapterin reductase is linked to the metabolism of oxidized pterins. While the primary substrate for SPR is sepiapterin, the enzyme's broader function involves the reduction of various dihydropterins. mdpi.com However, the typical substrate for reduction back to the tetrahydro level is the quinonoid dihydrobiopterin, which is handled by dihydropteridine reductase, not SPR. xiahepublishing.com The more stable 7,8-dihydropterins can be reduced by dihydrofolate reductase in a salvage pathway. nih.gov

Modulation of Hydroxylase and Synthase Activities

Aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), and nitric oxide synthases (NOS) are critically dependent on the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). nih.govnih.gov During the catalytic cycle of these enzymes, BH4 is oxidized to a transient quinonoid dihydrobiopterin intermediate. nih.govnih.gov This quinonoid species is structurally related to this compound.

The regeneration of BH4 from this quinonoid intermediate is essential for sustained enzyme activity and is catalyzed by dihydropteridine reductase (DHPR). xiahepublishing.comnih.gov If not rapidly reduced, the quinonoid dihydropterin can undergo a non-enzymatic rearrangement to the more stable but inactive 7,8-dihydrobiopterin. nih.govnih.gov This 7,8-dihydro isomer can act as a competitive inhibitor for some hydroxylases. nih.gov For instance, 7,8-dihydrobiopterin is known to inhibit phenylalanine hydroxylase. nih.gov

The accumulation of oxidized pterins, including quinonoid and 7,8-dihydro forms, can therefore modulate the activity of BH4-dependent enzymes by depleting the active cofactor and through direct inhibition. The balance between the reduced tetrahydrobiopterin and its various oxidized forms is thus a key regulatory mechanism for these critical enzyme systems.

Redox Biochemistry of this compound and Related Compounds

The redox chemistry of dihydropterins is central to their biological function, allowing them to participate in electron transfer reactions that are fundamental to cellular metabolism.

Electron Transfer Mechanisms in Biological Systems

Electron transfer is a fundamental process in numerous biological functions, including cellular respiration and photosynthesis, often involving metal ions or organic cofactors. nih.govd-nb.infonih.gov Pteridine compounds are capable of participating in redox reactions through concerted 2H+/2e- transfers. osti.gov In these reactions, a tetrahydropterin (B86495) can act as an electron donor, becoming oxidized to a dihydropterin.

The oxidation of a tetrahydropterin, for example during the hydroxylation of an aromatic amino acid, proceeds via the formation of a quinonoid dihydropterin intermediate. cdnsciencepub.com This process involves the transfer of two electrons and protons. The mechanism is thought to involve the initial abstraction of an electron, followed by the rapid loss of two protons and a second electron. cdnsciencepub.com The resulting quinonoid species is a high-energy intermediate that must be recycled. The reverse reaction, the reduction of a dihydropterin to a tetrahydropterin, is also a 2H+/2e- process, typically utilizing NADH or NADPH as the ultimate electron source. xiahepublishing.com This redox cycling is essential for maintaining the pool of active tetrahydropterin cofactor.

Investigation of Quinonoid Dihydropterin Intermediates

Quinonoid dihydropterins, such as this compound, are highly reactive and transient intermediates in pterin metabolism. nih.govresearchgate.net They are formed as the initial oxidation product of tetrahydropterin cofactors in enzymatic reactions catalyzed by hydroxylases. nih.gov

A primary characteristic of quinonoid dihydropterins is their instability. They rapidly rearrange to the more thermodynamically stable 7,8-dihydropterin (B103510) tautomer in aqueous solutions. nih.govcdnsciencepub.com This isomerization is a significant competing reaction to the enzymatic reduction back to tetrahydropterin by dihydropteridine reductase (DHPR). nih.gov

Due to their short half-life, which can be on the order of minutes, direct characterization and quantification of quinonoid intermediates have been challenging. nih.govresearchgate.net However, advanced analytical techniques like differential ion mobility spectrometry coupled with tandem mass spectrometry (MS/MS) have recently enabled the separation and identification of quinonoid dihydrobiopterin from its other isomers. researchgate.net Furthermore, the synthesis of stable analogues, such as 6,6-disubstituted pterins, has been instrumental. nih.gov These stable analogues prevent the tautomerization reaction, allowing for detailed chemical, physical, and enzymatic characterization of the quinonoid structure. nih.gov For example, quinonoid 6,6-dimethyldihydropterin was found to be a substrate for dihydropteridine reductase, confirming the biological relevance of this intermediate form. nih.gov

Data Tables

Table 1: Kinetic Parameters of Dihydropteridine Reductase with Quinonoid Pterin Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (Relative) | Reference |

| Quinonoid Dihydrobiopterin | Sheep Liver | ~20 | 1.0 | nih.gov |

| Quinonoid 6,6-Dimethyldihydropterin | Sheep Liver | 400 | 2.0 | nih.gov |

| Quinonoid 6-Methyl-7,8(6H)-dihydropterin | Human Liver | - | - | researchgate.net |

| Note: Data is compiled from multiple sources and conditions may vary. Vmax is shown relative to the natural substrate. |

Table 2: Stability of Quinonoid 6,6-Dimethyldihydropterin

| Condition | Temperature (°C) | Half-life (hours) | Reference |

| 0.1 M Tris-HCl, pH 7.4 | 27 | 4.0 | nih.gov |

| 0.1 M Tris-HCl, pH 7.4 | 37 | 1.25 | nih.gov |

| This table illustrates the relative stability of a synthetic quinonoid dihydropterin analogue that prevents rearrangement to the 7,8-dihydro form. |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information to detail the role of This compound as a redox mediator in biochemical reactions.

Research into the redox biochemistry of pteridine derivatives often focuses on related, well-established cofactors such as tetrahydrobiopterin (BH4). Studies on nitric oxide synthase, for example, have highlighted that the fully reduced tetrahydro- form of pterins is typically required for catalytic activity involving electron transfer. nih.govacs.org Dihydropterin forms, such as 7,8-dihydrobiopterin, have been shown to be ineffective in sustaining catalysis in these specific enzymatic pathways and are oxidized at significantly higher potentials, suggesting they are not efficient redox mediators in this context. nih.gov

Computational studies on other pteridine derivatives have suggested that 5,8-dihydropteridine structures can be formed as transient intermediates during electrochemical reduction. researchgate.netosti.gov These intermediates, however, are often described as kinetically favored products that subsequently tautomerize into more thermodynamically stable forms, such as 7,8-dihydropteridines. researchgate.netosti.gov

While the broader class of pterins and dihydropterins is known to participate in electron-transfer processes and proton-coupled electron transfer, specific research findings, detailed enzymatic transformations, and data tables elucidating the role of this compound as a distinct redox mediator are not available. conicet.gov.arresearchgate.netherts.ac.uk Literature that does mention dihydropteridinones often does so in the context of synthetic chemistry or as a scaffold for medicinal chemistry applications, rather than detailing their intrinsic biochemical redox functions. herts.ac.ukuq.edu.autandfonline.com

Due to the lack of direct research on this specific compound's function as a redox mediator, no article that meets the requested criteria for detailed findings and data can be generated at this time.

Metabolic Pathways and Biological Significance in Research Models

Occurrence and Distribution of Dihydropteridines in Model Organisms

Dihydropteridines are found in a wide array of organisms, from bacteria to mammals, where they participate in essential enzymatic reactions. Their presence is often transient, as they are intermediates in key metabolic pathways.

The direct detection and quantification of 5,8-Dihydropteridin-7(6H)-one in biological systems are not extensively documented in available research. However, methods developed for analogous pteridine (B1203161) compounds provide a framework for how such studies might be conducted.

Research on pteridine metabolism often relies on sophisticated analytical techniques to identify and quantify these low-abundance molecules. For pterins in general, methods include High-Performance Liquid Chromatography (HPLC) combined with fluorescence and electrochemical detection, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov These methods are capable of separating and quantifying different pterin (B48896) species, such as 5,6,7,8-tetrahydrobiopterin (BH4) and 7,8-dihydrobiopterin (BH2), in cellular extracts and fluids. nih.govnih.gov

A notable study by Armarego and colleagues (1986) investigated the enzymatic oxidation of tetrahydropteridinones, which are structurally related to dihydropteridinones. nih.gov They demonstrated that the oxidation of 5,6,7,8-tetrahydropteridin-4(3H)-one and its derivatives by a horseradish peroxidase/H₂O₂ system yields quinonoid dihydropterin species. nih.gov These products were subsequently shown to be active substrates for human brain dihydropteridine reductase (DHPR), and their kinetic parameters (Km and Vmax) were determined. nih.gov This approach, which couples enzymatic reactions with spectroscopic or chromatographic analysis, is a powerful tool for studying the metabolism of specific pteridine isomers.

Table 1: Analytical Methods for Pteridine Quantification This table is generated based on data from the text.

| Technique | Detector(s) | Analytes Mentioned in Research | Reference |

|---|---|---|---|

| HPLC | Fluorescence, Electrochemical | BH4, BH2, Neopterin | nih.govnih.gov |

| LC-MS/MS | Tandem Mass Spectrometry | BH4, BH2, Neopterin, Sepiapterin (B94604) | nih.gov |

| Enzymatic Assay | Spectrophotometry (linked to reductase activity) | Quinonoid dihydropterins | nih.gov |

The capacity to metabolize dihydropteridines is widely distributed across the phylogenetic tree, as evidenced by the broad occurrence of dihydropteridine reductase (DHPR), a key enzyme in this process. wikipedia.org DHPR is not confined to a single kingdom of life, indicating the ancient and fundamental importance of pteridine recycling.

In eukaryotes , DHPR is well-characterized in mammals, including humans and sheep, where it is crucial for neurotransmitter synthesis. scispace.comresearchgate.netuniprot.org The enzyme is also found in other organisms like the slime mold Physarum polycephalum, which is one of the few non-animal organisms known to synthesize and metabolize tetrahydrobiopterin (B1682763) in a manner similar to animals. nih.gov

In prokaryotes , DHPR or functionally similar enzymes have been identified in a diverse range of bacteria. This includes species from different environments and with varied metabolic capabilities, such as Pseudomonas sp., the thermophile Thermus thermophilus, Shewanella oneidensis, and Hirschia baltica. nih.govnih.govuniprot.orguniprot.org The evolution of drug-metabolizing enzymes, a category that can include pteridine-metabolizing enzymes, has been linked to environmental factors and diet, suggesting that the distribution of dihydropteridine metabolism may reflect specific adaptive pressures. plos.org

Table 2: Phylogenetic Distribution of Dihydropteridine Reductase (DHPR) This table is generated based on data from the text.

| Kingdom | Organism | Significance/Finding | Reference |

|---|---|---|---|

| Eukaryota | Homo sapiens (Human) | Essential for recycling BH4, linked to neurotransmitter synthesis. | uniprot.org |

| Eukaryota | Physarum polycephalum (Slime Mold) | Possesses a tetrahydrobiopterin synthesis and recycling pathway similar to animals. | nih.gov |

| Bacteria | Pseudomonas sp. | DHPR activity is induced by aromatic amino acids. | nih.gov |

| Bacteria | Thermus thermophilus | Possesses a bifunctional DHPR with dihydrofolate reductase activity. | nih.gov |

| Bacteria | Shewanella oneidensis | Genome contains a gene for a bifunctional nitroreductase/dihydropteridine reductase. | uniprot.org |

| Bacteria | Hirschia baltica | Genome contains a gene for 6,7-dihydropteridine (B1201585) reductase. | uniprot.org |

Role in Cellular Metabolism and Intermediary Pathways in Research Models

Dihydropteridines are central intermediates that connect several major metabolic networks, including the synthesis of nucleic acid precursors, amino acids, and neurotransmitters.

The metabolism of pteridines is intrinsically linked to the metabolism of purines. The biosynthesis of all pterins begins with the purine (B94841) nucleotide guanosine (B1672433) triphosphate (GTP). researchgate.net The enzyme GTP cyclohydrolase I catalyzes the first committed step, converting GTP into 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.net

This initial pterin product is a branching point. One major pathway leads to the synthesis of folate coenzymes. In this pathway, dihydropteridine intermediates, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101), are crucial. ebi.ac.uknih.gov Folates are essential for one-carbon metabolism, which supplies the formyl groups required for the de novo synthesis of purine nucleotides and the synthesis of thymidylate, a pyrimidine (B1678525) nucleotide. nih.gov

A direct link between dihydropteridine metabolism and folate synthesis has been demonstrated in the bacterium Thermus thermophilus. This organism possesses a dihydropteridine reductase that also functions as a dihydrofolate reductase, directly catalyzing the formation of tetrahydrofolate, the active form of the coenzyme. nih.gov This highlights a direct enzymatic connection between the recycling of dihydropteridines and the pathways that produce the building blocks of DNA and RNA.

In eukaryotic research models, the most studied role of dihydropteridine metabolism is its support of aromatic amino acid hydroxylation, a key process in neurotransmitter synthesis. This pathway relies on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4). wikipedia.org

BH4 is an essential cofactor for the aromatic amino acid hydroxylase (AAAH) family of enzymes. frontiersin.orgnih.gov These enzymes catalyze the following critical reactions:

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

Tyrosine hydroxylase (TH): Converts tyrosine to L-DOPA, the precursor to dopamine. nih.gov

Tryptophan hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan (B29612), the precursor to serotonin. nih.gov

During these hydroxylation reactions, BH4 is oxidized to an unstable quinonoid dihydrobiopterin (qBH2). researchgate.netfrontiersin.org The enzyme dihydropteridine reductase (DHPR) is responsible for the rapid, NADH-dependent reduction of qBH2 back to the active BH4 form, thus completing the cofactor cycle. wikipedia.orgcuny.edu Without functional DHPR, qBH2 spontaneously rearranges into the more stable but enzymatically inactive 7,8-dihydrobiopterin (BH2), leading to a depletion of the active BH4 cofactor. researchgate.net

Research has shown that DHPR is not strictly specific to quinonoid dihydrobiopterin. A study using human brain DHPR demonstrated that the enzyme could also reduce the quinonoid species generated from 5,6,7,8-tetrahydropteridin-4(3H)-one, a structural analog of the core dihydropteridinone structure. nih.gov This suggests that various dihydropteridine compounds could potentially interact with this central metabolic cycle.

Table 3: Key Enzymes Linking Dihydropteridine Metabolism to Neurotransmitter Synthesis This table is generated based on data from the text.

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Reference |

|---|---|---|---|

| Phenylalanine Hydroxylase (PAH) | Phenylalanine + O₂ + BH4 → Tyrosine + H₂O + qBH2 | Amino Acid Metabolism | frontiersin.orgnih.gov |

| Tyrosine Hydroxylase (TH) | Tyrosine + O₂ + BH4 → L-DOPA + H₂O + qBH2 | Dopamine Biosynthesis | nih.gov |

| Tryptophan Hydroxylase (TPH) | Tryptophan + O₂ + BH4 → 5-Hydroxytryptophan + H₂O + qBH2 | Serotonin Biosynthesis | nih.gov |

| Dihydropteridine Reductase (DHPR) | qBH2 + NAD(P)H + H⁺ → BH4 + NAD(P)⁺ | BH4 Cofactor Recycling | wikipedia.orgresearchgate.net |

Research on Microbial Metabolism of Dihydropteridines

Microorganisms exhibit a diverse array of metabolic capabilities, including the synthesis and degradation of pteridine compounds. nih.gov Research into these microbial pathways has revealed unique enzymatic functions and potential targets for antimicrobial agents.

The folate biosynthesis pathway is essential for many microbes and involves several dihydropteridine intermediates. In Staphylococcus aureus, the enzyme dihydroneopterin aldolase (B8822740) catalyzes a key step in converting 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, making it a potential target for antibiotic development. ebi.ac.uk Similarly, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, which catalyzes the first committed step in the folate pathway in Escherichia coli, is another potential antimicrobial target. nih.gov

Bacterial dihydropteridine reductases (DHPR) also show interesting variations. In Pseudomonas sp., DHPR is induced when the bacterium is grown on media containing the aromatic amino acids phenylalanine or tyrosine, suggesting a role in recycling pterin cofactors under high metabolic demand for amino acid hydroxylation. nih.gov In Thermus thermophilus, the DHPR is a bifunctional enzyme that also reduces dihydrofolate, providing a direct route to the active folate cofactor and bypassing the need for a separate dihydrofolate reductase. nih.gov This metabolic flexibility highlights the diverse strategies microbes have evolved to manage their pteridine pools.

Table 4: Examples of Microbial Enzymes in Dihydropteridine Metabolism This table is generated based on data from the text.

| Enzyme | Organism | Reaction/Function | Reference |

|---|---|---|---|

| Dihydroneopterin Aldolase | Staphylococcus aureus | Converts 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin in the folate pathway. | ebi.ac.uk |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase | Escherichia coli | Catalyzes the first committed step of folate biosynthesis from a pterin precursor. | nih.gov |

| Dihydropteridine Reductase (DHPR) | Pseudomonas sp. | Reduces quinonoid dihydropterins; induced by phenylalanine and tyrosine. | nih.gov |

| Dihydropteridine Reductase / Dihydrofolate Reductase | Thermus thermophilus | Bifunctional enzyme that reduces both dihydropterins and dihydrofolate. | nih.gov |

| D-erythro-dihydroneopterin triphosphate 2'-epimerase | Escherichia coli | Catalyzes the epimerization of a dihydroneopterin triphosphate intermediate. | nih.gov |

Compound Name Reference Table

Dihydropteridinones in Bacterial and Fungal Metabolic Networks

Dihydropteridinones represent a class of pteridine derivatives characterized by a partially reduced pyrazine (B50134) ring and at least one oxo group. Their presence and function in bacterial and fungal metabolic networks are primarily understood through their relationship with the broader pteridine metabolism, which is integral to the life of these microorganisms. wikipedia.org

In bacteria and fungi, pteridine compounds are essential for various biological processes. ntu.edu.sg They are key components in the synthesis of vital cofactors such as tetrahydrofolate (THF) and tetrahydrobiopterin (BH4), which are involved in one-carbon transfer reactions, amino acid metabolism, and the synthesis of neurotransmitters and nitric oxide. nih.govnih.gov The metabolic pathways involving pteridines are diverse and can be broadly categorized into biosynthesis and catabolism.

While direct metabolic pathways involving this compound are not extensively documented in scientific literature, its structure suggests a potential role as an intermediate in the catabolism of other pteridines or as a product of specific enzymatic reactions. For instance, the enzymatic modification of pterin rings is a common theme in microbial metabolism. wikipedia.org

Key Research Findings on Related Pteridinones:

Pterin Deaminase Activity: A key enzyme in pteridine catabolism is pterin deaminase, which has been identified in various bacteria, including Bacillus megaterium and Agrobacterium radiobacter. nih.govnih.gov This enzyme catalyzes the hydrolytic deamination of the 2-amino group of various pterins to produce the corresponding 2,4-dihydroxypteridines, also known as lumazines. wikipedia.orgresearchgate.net The range of substrates for pterin deaminases is broad and includes pterin, biopterin (B10759762), and folate. nih.govnih.gov This enzymatic activity represents a significant catabolic route for pteridines in the microbial world.

Oxidative Degradation: The aerobic degradation of tetrahydrobiopterin can lead to the formation of 7,8-dihydro(3H)pterin, which can be further oxidized. researchgate.net This indicates that various dihydropterin intermediates are part of the oxidative breakdown of more complex pteridines.

Pharmacological Studies: Research into synthetic dihydropteridinone derivatives, such as 5,8-dihydropteridine-6,7-diones, has demonstrated their potential as antiproliferative agents. nih.gov While these studies focus on pharmacological applications, they underscore the biological activity of the dihydropteridinone scaffold.

The following table summarizes enzymes involved in the metabolism of pteridine derivatives in microorganisms, which may act on or produce compounds structurally related to this compound.

| Enzyme/System | Organism(s) | Substrate(s) | Product(s) | Biological Role |

| Pterin Deaminase | Bacillus megaterium, Agrobacterium radiobacter | Pterin, Biopterin, Folate, and other 2-amino-4-hydroxypteridines nih.govnih.gov | Corresponding 2,4-dihydroxypteridines (Lumazines), NH3 wikipedia.org | Catabolism of pteridines |

| Dihydropteridine Reductase (DHPR) | Various bacteria and fungi | Quinonoid dihydropteridines researchgate.net | Tetrahydropteridines | Regeneration of tetrahydro-form cofactors |

| D-amino acid oxidase | Fungi, some bacteria | D-amino acids | α-keto acids, ammonia (B1221849), hydrogen peroxide | D-amino acid degradation nih.gov |

| NADPH Oxidases | Fungi | NADPH | Superoxide radicals | Response to oxidative stress, differentiation nih.gov |

Biosynthesis and Catabolism of Pteridine Derivatives in Microorganisms

The metabolic pathways for pteridine derivatives in microorganisms are extensive, reflecting their fundamental importance.

Biosynthesis:

The de novo biosynthesis of pteridines originates from guanosine triphosphate (GTP). nih.gov A series of enzymatic reactions converts GTP into various pterin derivatives. A key initial step is catalyzed by GTP cyclohydrolase I. nih.gov In many microorganisms, this pathway leads to the formation of 7,8-dihydroneopterin, a precursor for both folate and biopterin synthesis. drugbank.com

The synthesis of tetrahydrofolate, a crucial B vitamin, involves the condensation of a pteridine precursor with para-aminobenzoic acid (pABA). drugbank.com Enzymes such as dihydropteroate (B1496061) synthase and dihydrofolate reductase are central to this pathway. drugbank.com Some fungi possess multifunctional enzymes where several catalytic activities are fused into a single polypeptide chain. drugbank.com

Sepiapterin reductase, found in some bacteria and fungi, is involved in the final steps of tetrahydrobiopterin biosynthesis, producing the L-erythro form of 7,8-dihydrobiopterin. genome.jpenzyme-database.org Another variant of this enzyme, found in the bacterium Chlorobium tepidum, produces the L-threo form. qmul.ac.uk

Catabolism:

The breakdown of pteridine compounds in microorganisms is less universally conserved than their biosynthesis. However, several catabolic activities have been identified.

As mentioned, pterin deaminases play a significant role in the degradation of pterins by converting them to lumazines. nih.govwikipedia.orggenome.jp This represents a common route for recycling or detoxifying pteridine compounds. The substrate specificity of these enzymes can be quite broad, accommodating various substitutions on the pterin ring. nih.gov For example, the pterin deaminase from Bacillus megaterium can act on pterin, 6-carboxypterin, biopterin, and folic acid, among others. nih.gov

The following table outlines key substrates and products in the catabolism of pteridine derivatives by microbial enzymes.

| Substrate | Enzyme | Product |

| 2-Amino-4-hydroxypteridine (Pterin) | Pterin Deaminase | 2,4-Dihydroxypteridine (Lumazine) + NH3 wikipedia.org |

| Biopterin | Pterin Deaminase | Lumazine (B192210) derivative + NH3 nih.gov |

| 6-Carboxypterin | Pterin Deaminase | 6-Carboxy-lumazine + NH3 nih.gov |

| Folic Acid | Pterin Deaminase | Lumazine derivative + p-aminobenzoylglutamate + NH3 nih.gov |

| Quinonoid Dihydropterins | Dihydropteridine Reductase | Tetrahydropteridines researchgate.net |

The metabolic fate of this compound within these complex networks remains to be explicitly elucidated. Its structure suggests it could be a product of oxidative processes acting on tetrahydropterins or an intermediate in a yet-to-be-characterized catabolic pathway. Further research focusing on the isolation and characterization of enzymes that modify the pterin core in diverse microorganisms will be necessary to fully understand the biological significance of this and other dihydropteridinone derivatives.

Derivatives, Analogs, and Their Applications As Research Tools

Design and Synthesis of Substituted 5,8-Dihydropteridin-7(6H)-one Analogs

The rational design and efficient synthesis of substituted this compound analogs are crucial for exploring their biological potential. Synthetic strategies are often geared towards creating diverse libraries of compounds to facilitate comprehensive structure-activity relationship (SAR) studies.

Modifications to the this compound scaffold are strategically implemented at various positions on both the pyrimidine (B1678525) and pyrazine (B50134) rings, as well as on appended side chains. A common synthetic approach involves the cyclization of an appropriately substituted pyrimidine with a modified amino ester. nih.gov Another versatile method employs solid-phase synthesis starting from a versatile building block like 4,6-dichloro-5-nitropyrimidine (B16160), which allows for the generation of a library of analogs for future SAR studies. nih.gov